molecular formula C12H7Cl2NO3S B8614371 4-Chloro-2-{[(3-chloro-2-thienyl)carbonyl]amino}benzoic acid

4-Chloro-2-{[(3-chloro-2-thienyl)carbonyl]amino}benzoic acid

Cat. No. B8614371
M. Wt: 316.2 g/mol
InChI Key: HSVZQRPZELWETG-UHFFFAOYSA-N
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Patent
US08053454B2

Procedure details

Methyl 4-chloro-2-(3-chlorothiophene-2-carboxamido)benzoate (90 mg, 0.27 mmol) was dissolved in 4 mL of dimethylacetamide. 1 M NaOH (1 mL) was added and the reaction was stirred at room temperature overnight. The product was precipitated by the addition of 1 M HCl to the reaction mixture. The product was filtered and dried under vacuum to give 69 mg of white solid. 1H NMR (400 MHz, d6-DMSO): 12.08 (s, 1H), 8.68 (d, 1H), 8.05 (d, 1H), 8.03 (d, 1H), 7.32 (dd, 1H), 7.28 (d, 1H); MS (EI) for C12H7Cl2NO3S: 316 (M+H).
Name
Methyl 4-chloro-2-(3-chlorothiophene-2-carboxamido)benzoate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([NH:12][C:13]([C:15]2[S:16][CH:17]=[CH:18][C:19]=2[Cl:20])=[O:14])[CH:3]=1.[OH-].[Na+]>CC(N(C)C)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([NH:12][C:13]([C:15]2[S:16][CH:17]=[CH:18][C:19]=2[Cl:20])=[O:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Methyl 4-chloro-2-(3-chlorothiophene-2-carboxamido)benzoate
Quantity
90 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)NC(=O)C=1SC=CC1Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was precipitated by the addition of 1 M HCl to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC(=O)C=1SC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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